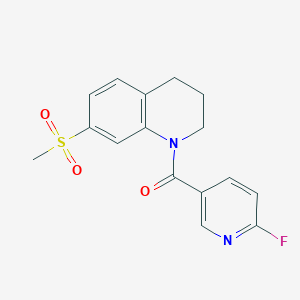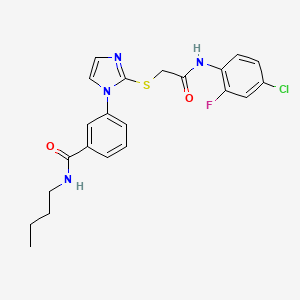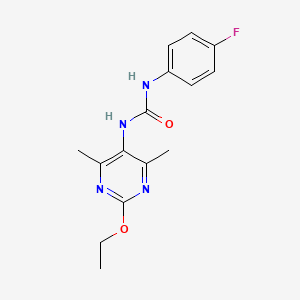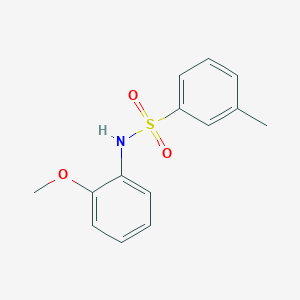
N-cyclopentyl-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyridine-3-carboxamide, also known as CPP-115, is a drug that has been studied for its potential applications in treating various neurological disorders. It is a potent inhibitor of an enzyme called GABA aminotransferase, which is involved in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA).
Mécanisme D'action
N-cyclopentyl-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyridine-3-carboxamide works by inhibiting GABA aminotransferase, which is an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, this compound can increase GABA levels in the brain, which can have a calming and anticonvulsant effect. This mechanism of action is similar to that of other drugs used to treat epilepsy and anxiety, such as benzodiazepines and barbiturates.
Biochemical and physiological effects:
This compound has been shown to increase GABA levels in the brain, which can have a variety of effects on neurotransmission and neuronal activity. Studies have suggested that this compound may be effective in reducing seizures and anxiety, as well as reducing drug-seeking behavior in animal models of addiction. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopentyl-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyridine-3-carboxamide is that it is a potent and selective inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in the brain. However, one limitation is that this compound is a relatively new drug, and more research is needed to fully understand its effects and potential applications.
Orientations Futures
There are many potential future directions for research on N-cyclopentyl-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyridine-3-carboxamide. One area of interest is its potential applications in treating addiction, particularly opioid addiction. Studies have suggested that this compound may be effective in reducing drug-seeking behavior in animal models of addiction, and more research is needed to determine whether this translates to humans. Other potential future directions include studying the effects of this compound on other neurotransmitter systems, such as dopamine and serotonin, and investigating its potential applications in treating other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Méthodes De Synthèse
N-cyclopentyl-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyridine-3-carboxamide can be synthesized using a variety of methods, but one common approach involves the reaction of 2-cyanopyridine with cyclopentylmagnesium bromide, followed by treatment with methylsulfonyl chloride and propargyl bromide. This yields the desired product in good yields and high purity.
Applications De Recherche Scientifique
N-cyclopentyl-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyridine-3-carboxamide has been studied extensively for its potential applications in treating neurological disorders such as epilepsy, anxiety, and addiction. It has been shown to increase GABA levels in the brain, which can have a calming and anticonvulsant effect. Studies have also suggested that this compound may be effective in reducing drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
N-cyclopentyl-2-methylsulfanyl-N-prop-2-enylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-3-11-17(12-7-4-5-8-12)15(18)13-9-6-10-16-14(13)19-2/h3,6,9-10,12H,1,4-5,7-8,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJALVOBAIZMOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N(CC=C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-amino-1-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2504950.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2504951.png)
![4-Methyl-4-azaspiro[2.5]octan-7-amine](/img/structure/B2504953.png)




